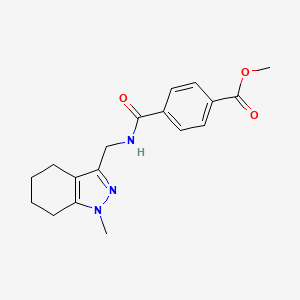

methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate is a heterocyclic benzoate derivative featuring a 1-methyl-4,5,6,7-tetrahydro-1H-indazole core linked via a carbamoyl bridge to a methyl benzoate group. This structure combines a partially saturated indazole moiety, known for its pharmacological relevance, with a benzoate ester, which may enhance bioavailability. The compound’s molecular formula is C₁₇H₁₉N₃O₃, with a calculated molecular weight of 313.36 g/mol. Its synthesis likely follows pathways similar to related compounds, involving substitution and cyclodehydration reactions .

Properties

IUPAC Name |

methyl 4-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-21-16-6-4-3-5-14(16)15(20-21)11-19-17(22)12-7-9-13(10-8-12)18(23)24-2/h7-10H,3-6,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDGALLCFQIPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde to form the indazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Indazole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These properties make them potential candidates for the development of new therapeutic agents.

Medicine: In medicine, this compound and its derivatives are being explored for their potential use in treating various diseases. The indazole core is known to interact with multiple biological targets, making it a versatile scaffold for drug design.

Industry: In the industry, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its activity. The molecular pathways involved can vary widely depending on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s structural analogs vary in substituents, linker groups, and heterocyclic cores. Below is a comparative analysis based on evidence:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Key Observations:

Core Heterocycle Variations :

- The target compound’s tetrahydroindazole core is retained in analogs like CAS 1448061-29-7 but replaced with pyridazine (I-6230) or isoxazole (I-6373) in others . Pyridazine and isoxazole cores may alter electronic properties and binding interactions.

- The sulfone-containing analog (CAS 942742-06-5) introduces a polar 1,1-dioxidotetrahydrothiophen-3-yl group, likely improving solubility but reducing membrane permeability .

Linker and Functional Group Differences: The carbamoyl linker in the target compound contrasts with direct benzoate (), thioether (I-6373), or urea (CAS 1448061-29-7) linkers. Ester vs. Ethyl vs. Urea: The methyl benzoate ester in the target compound may offer better metabolic stability compared to ethyl esters (I-6230, I-6373), while the urea in CAS 1448061-29-7 provides a rigid hydrogen-bonding motif .

Molecular Weight and Lipophilicity :

- The target compound (313.36 g/mol) is intermediate in size compared to smaller analogs like methyl 4-(tetrahydroindazol-3-yl)benzoate (~265 g/mol) and bulkier derivatives like CAS 942742-06-5 (417.50 g/mol) .

- Lipophilicity trends: Sulfone-containing analogs are more polar, while ethyl/thioether derivatives (e.g., I-6373) may have higher logP values.

Implications for Pharmacological Activity

While biological data for the target compound is absent in the evidence, structural comparisons suggest:

- Tetrahydroindazole Core : Common in kinase inhibitors due to its planar, aromatic properties.

- Carbamoyl Linker : May improve binding to enzymes or receptors via hydrogen bonding.

- Ester Group : Could serve as a prodrug motif, with hydrolysis to a carboxylic acid enhancing target interaction.

Biological Activity

Methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.36 g/mol. The compound features an indazole moiety that is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The indazole structure may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 25 | Inhibition of cell proliferation |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. Studies have reported varying degrees of activity against both gram-positive and gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism behind the antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study reported a significant reduction in tumor size compared to control groups treated with vehicle solutions. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Various derivatives have been synthesized to improve potency and selectivity towards specific targets.

Q & A

Q. What are the recommended synthetic routes for methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a benzoate ester with a modified indazole-carbamoyl intermediate. A general approach includes:

- Step 1: Activation of the carboxylic acid group using coupling agents like EDCI/HOBt to form the carbamoyl linkage .

- Step 2: Purification via recrystallization (e.g., ethanol or ethyl acetate) and validation by thin-layer chromatography (TLC) or HPLC to ensure >95% purity .

- Critical Note: Optimize reaction conditions (e.g., pH, temperature) to minimize byproducts, as seen in analogous benzoate-amide syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the ester, carbamoyl, and indazole moieties. Key peaks include the methyl ester (~3.8 ppm) and indazole aromatic protons (~6.5–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can verify molecular weight (expected [M+H] ~400–450 Da) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action at the cellular level?

Methodological Answer:

- Theoretical Framework: Align with kinase inhibition or GPCR modulation hypotheses, given the indazole core’s prevalence in such targets .

- In Vitro Assays: Use fluorescence polarization assays to study binding affinity to recombinant kinases (e.g., JAK2 or CDK2) .

- Cellular Studies: Apply dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7) to assess apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What strategies are recommended for resolving contradictions in reported solubility data across studies?

Methodological Answer:

- Controlled Replication: Standardize solvent systems (e.g., DMSO:PBS ratios) and temperature (25°C vs. 37°C) to isolate variables .

- Advanced Analytics: Use dynamic light scattering (DLS) to detect aggregation states that may skew solubility measurements .

- Cross-Validation: Compare results with structurally similar compounds (e.g., methyl 4-carbamoylbenzoate derivatives) to identify outliers .

Q. How should researchers assess the environmental fate and ecotoxicological effects of this compound?

Methodological Answer:

- Experimental Design: Follow split-plot methodologies to evaluate abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial degradation) under simulated environmental conditions .

- Ecotoxicology: Use Daphnia magna or Danio rerio models to determine LC values, incorporating OECD guidelines for acute toxicity testing .

- Data Integration: Apply fugacity models to predict partitioning into soil, water, and air compartments based on logP and pKa .

Q. How can computational chemistry be integrated to predict metabolic pathways or off-target interactions?

Methodological Answer:

- In Silico Tools: Use molecular docking (AutoDock Vina) to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic stability predictions .

- Machine Learning: Train QSAR models on indazole derivatives to forecast ADME properties (e.g., bioavailability, BBB permeability) .

- Validation: Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes) to refine computational parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across cell lines or species?

Methodological Answer:

- Hypothesis Testing: Evaluate species-specific receptor isoforms (e.g., murine vs. human GPCRs) using CRISPR-edited cell lines .

- Meta-Analysis: Apply hierarchical clustering to published IC values to identify outlier datasets influenced by assay conditions (e.g., serum concentration) .

- Mechanistic Studies: Use RNA-seq to compare transcriptomic responses in divergent models, focusing on pathway enrichment (e.g., MAPK vs. PI3K) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.